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molecular formula C7H4ClN3O B8794431 4-Chloropyrido[2,3-d]pyridazin-5(6H)-one

4-Chloropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No. B8794431
M. Wt: 181.58 g/mol
InChI Key: MECFOGYTPMRUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273068B2

Procedure details

(E)-ethyl 2-((2-acetylhydrazono)methyl)-4-chloronicotinate (2850 mg, 10.57 mmol) in 15 mL of dioxane was mixed with aq. NaOH (42.3 mg, 1.06 mmol, 2 M). The reaction mixture was stirred in a microwave for 60 min at 145° C. After cooling to room temperature, the solid was filtered off. The solid was dissolved in methanol and the residue was filtered off. The filtrate was concentrated and triturated with EA to give 1.4 g (73.0%) of the title compound as orange brown solid.
Quantity
2850 mg
Type
reactant
Reaction Step One
Name
Quantity
42.3 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
C([NH:4]/[N:5]=[CH:6]/[C:7]1[N:17]=[CH:16][CH:15]=[C:14]([Cl:18])[C:8]=1[C:9](OCC)=[O:10])(=O)C.[OH-].[Na+]>O1CCOCC1>[Cl:18][C:14]1[C:8]2[C:9](=[O:10])[NH:4][N:5]=[CH:6][C:7]=2[N:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2850 mg
Type
reactant
Smiles
C(C)(=O)N\N=C\C1=C(C(=O)OCC)C(=CC=N1)Cl
Name
Quantity
42.3 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in a microwave for 60 min at 145° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methanol
FILTRATION
Type
FILTRATION
Details
the residue was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
triturated with EA

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
ClC1=CC=NC2=C1C(NN=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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